3-(Chloromethyl)heptane

CAS No.: 1230-40-6

Cat. No.: VC13299592

Molecular Formula: C8H17Cl

Molecular Weight: 148.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1230-40-6 |

|---|---|

| Molecular Formula | C8H17Cl |

| Molecular Weight | 148.67 g/mol |

| IUPAC Name | 3-(chloromethyl)heptane |

| Standard InChI | InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 |

| Standard InChI Key | WLVCBAMXYMWGLJ-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)CCl |

| Canonical SMILES | CCCCC(CC)CCl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

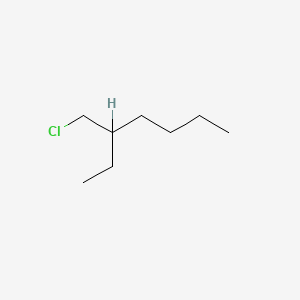

3-(Chloromethyl)heptane, systematically named 3-(chloromethyl)heptane under IUPAC guidelines, is alternatively referred to as 2-ethylhexyl chloride or chloro-iso-octane in industrial contexts . Its structure consists of a seven-carbon heptane backbone with a chloromethyl (–CHCl) substituent at the third carbon position. The linear arrangement of the carbon chain and the electron-withdrawing chlorine atom contribute to its reactivity in substitution and elimination reactions.

The molecular formula corresponds to a molar mass of 148.67 g/mol, with a Beilstein Registry Number of 1(4)430 and an EPA Substance Registry System identifier of 123-04-6 . Spectroscopic characterization, including -NMR and -NMR, reveals distinct signals for the chloromethyl group (δ ~3.7 ppm for ) and the adjacent methylene units .

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s thermal stability is evidenced by its melting point of -70°C and boiling point range of 166–168°C . Its low density (0.882 g/cm³) and refractive index (1.432–1.436) are consistent with aliphatic chlorinated hydrocarbons . The vapor pressure of 1.5 hPa at 20°C indicates moderate volatility, necessitating storage in sealed containers to prevent evaporation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 148.67 g/mol |

| Boiling Point | 166–168°C |

| Melting Point | -70°C |

| Density (20°C) | 0.882 g/cm³ |

| Refractive Index | 1.432–1.436 |

| Water Solubility (20°C) | 0.0503 g/L |

| LogP (Octanol-Water) | 5.6 |

Reactivity and Solubility

The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alkoxides, and thiols . The compound’s low water solubility and high LogP value (5.6) reflect its hydrophobic nature, favoring partitioning into organic phases in biphasic systems .

Synthesis and Industrial Production

Synthetic Pathways

The primary industrial synthesis involves the hydrochlorination of 2-ethylhexanol, a process catalyzed by acidic conditions . The reaction proceeds via an mechanism, where hydrochloric acid displaces the hydroxyl group of the alcohol:

Alternative routes include the radical chlorination of heptane derivatives, though these are less common due to selectivity challenges .

Purification and Quality Control

Post-synthesis, distillation under reduced pressure (50–100 mmHg) isolates the product, achieving purities >98% . Gas chromatography (GC) and mass spectrometry (MS) are employed to verify the absence of byproducts such as dichlorinated species or unreacted alcohol .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

The compound’s chloromethyl group serves as a leaving group in the synthesis of active pharmaceutical ingredients (APIs). For example, it is used to alkylate amine functionalities in antihistamines and antipsychotics .

Polymer Science

In polymer manufacturing, 3-(chloromethyl)heptane acts as a crosslinking agent for polyurethanes and epoxy resins. Its long alkyl chain enhances flexibility in the final polymer matrix .

Agrochemicals

The compound is a precursor to herbicides and insecticides, where its lipophilicity improves penetration through plant cuticles .

| Hazard Parameter | Classification/Value |

|---|---|

| Flammability | Category 3 (Flash Point 60°C) |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| RIDADR Transport Code | 1993 (Flammable Liquid) |

Environmental and Regulatory Compliance

Ecotoxicology

The compound’s low water solubility and high LogP suggest bioaccumulation potential in aquatic organisms. Chronic exposure studies on Daphnia magna indicate an EC of 2.1 mg/L over 48 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume